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molecular formula C10H18O2 B7893003 Tert-butyl cyclopentanecarboxylate

Tert-butyl cyclopentanecarboxylate

Cat. No. B7893003
M. Wt: 170.25 g/mol
InChI Key: WQNHTMOGCGLHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05476847

Procedure details

Cool a metal bomb in a CO2 -acetone bath and charge with isobutylene (150 ml), cyclopentanecarboxylic acid (29.4 g, 0.26 mol), t-butanol (4 ml) and H2SO4 (1 ml). Remove the bomb from the cold-bath, seal and stir for 3 days. Cool the bomb in a CO2 -acetone bath, open to the atmosphere and evaporate isobutylene under a stream of N2 while allowing the reaction mixture to attain R.T. Add Et2O (300 ml) and wash the mixture with sat'd NaHCO3 (300 ml) and sat'd NaCl, then dry (MgSO4), filter and concentrate to obtain a colorless oil (41.5 g, 95%) which is used without further purification. 1H Nmr (CDCl3) δ2.58 (1H, m), 1.90-1.35 (8H, m), 1.39 (9H, s).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[CH:5]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1.OS(O)(=O)=O>C(O)(C)(C)C>[CH:5]1([C:10]([O:12][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CC(C)=C
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stir for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool a metal bomb in a CO2 -acetone bath
CUSTOM
Type
CUSTOM
Details
Remove the bomb from the cold-bath
CUSTOM
Type
CUSTOM
Details
seal
TEMPERATURE
Type
TEMPERATURE
Details
Cool the bomb in a CO2 -acetone bath
CUSTOM
Type
CUSTOM
Details
open to the atmosphere and evaporate isobutylene under a stream of N2
CUSTOM
Type
CUSTOM
Details
to attain R.T
WASH
Type
WASH
Details
Add Et2O (300 ml) and wash the mixture with sat'd NaHCO3 (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(CCCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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